2,4-Dichloro-5-nitrophenol
Overview
Description
2,4-Dichloro-5-nitrophenol is a chemical compound that has been detected in environmental samples, such as the water of the Rhône river delta. It is a transformation product of 2,4-dichlorophenol, which itself is derived from the transformation of the herbicide dichlorprop and is also an impurity of commercial herbicides .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, 2,4-Dichloro-3-methyl-6-nitrophenol was prepared through hydrolysis of a chlorinated product mixture obtained from p-nitrotoluene, achieving high yields and purity . Another study reported the synthesis of 4-(2,4-Dichlorophenoxy)phenol from 2,4-dichlorophenol through a series of reactions including etherization, reduction, diazotization, and hydrolysis, with a total yield of 57.6% . Additionally, 4-Chloro-2-nitrophenol was synthesized from 2,5-dichloronitrobenzene by hydrolyzation, followed by catalytic reduction to produce 2-amino-4-chlorophenol with a high yield and purity .
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Dichloro-5-nitrophenol has been determined using X-ray diffraction. For example, the structure of the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was characterized by a very short N⋯H⋯O hydrogen bridge, indicating proton transfer from oxygen to nitrogen . Similarly, the ionic adduct of 2,6-dichloro-4-nitrophenol with 4-formylpyridine showed long N+⋯H⋯O− hydrogen bonds with asymmetric location of the H-atom .
Chemical Reactions Analysis
The transformation of 2,4-dichlorophenol into 2,4-dichloro-6-nitrophenol in the environment has been suggested to occur through a nitration process, possibly induced by photoproduced *NO2. The reaction kinetics were studied using a model system involving Fe(III) and nitrite under irradiation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloro-5-nitrophenol are not directly detailed in the provided papers. However, the occurrence of this compound in the environment and its potential transformation from 2,4-dichlorophenol suggest that it is stable enough to be detected in natural waters. The related compound 2,4-Dichloro-6-nitrophenol has been identified in effluent wastewater and has shown anti-androgenic activity in fish, indicating that it can act as an endocrine-disrupting chemical .
Relevant Case Studies
A case study involving the occurrence of 2,4-dichlorophenol and 2,4-dichloro-6-nitrophenol in the Rhône river delta during the summer season of 2005 highlighted the environmental relevance of these compounds. The study suggested a fast concentration decrease of 2,4-dichlorophenol accompanied by an increase of 2,4-dichloro-6-nitrophenol, implying a nitration process in the environment . Another case study demonstrated the anti-androgenic potency of 2,4-Dichloro-6-nitrophenol in Chinese rare minnows, providing evidence of its endocrine disruption potential .
Scientific Research Applications
Synthesis and Chemical Processes
Synthesis Optimization : 2,4-Dichloro-5-nitrophenol has been synthesized using chloroform as a substitute solvent to replace tetrachloromethane, focusing on improving yield, recycling of the solvent, and operational safety Wang Duo-yu, 2012.
Preparation as an Intermediate : It serves as an important intermediate in the synthesis of developers used in color photography. The preparation method from p-nitroethylbenzene through various reactions offers high purity and yield at low costs Qin Xue-kong, 2005.
Derivative Synthesis : The compound has been used to prepare 2,4-Dichloro-5-nitrophenylisopropyl ether with high yield and purity, benefiting processes by lowering costs and simplifying operations C. Jun, 2011.
Environmental and Ecological Impact
Environmental Transformation and Toxicity : As an environmental transformation product of 2,4-dichlorophenol, 2,4-Dichloro-5-nitrophenol has been identified in effluent wastewater. It exhibits anti-androgenic potency in aquatic organisms, affecting the endocrine system Rui Chen et al., 2016.
Toxicity in Anaerobic Systems : In anaerobic systems, nitrophenols, including 2,4-dichloro-5-nitrophenol, exhibit toxicity. Their inhibitory effects on methanogenesis and interactions with various substrates have been studied, indicating potential environmental hazards V. Uberoi & S. Bhattacharya, 1997.
Phototransformation and Degradation Studies
- Phototransformation in Surface Water : The compound undergoes phototransformation in surface water bodies. Direct photolysis and reactions with various reactive species in water are key processes affecting its environmental fate P. Maddigapu et al., 2011.
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAPWTOOMSVMIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192624 | |
Record name | Phenol, 2,4-dichloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-nitrophenol | |
CAS RN |
39489-77-5 | |
Record name | Phenol, 2,4-dichloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,4-dichloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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